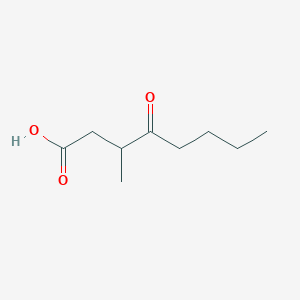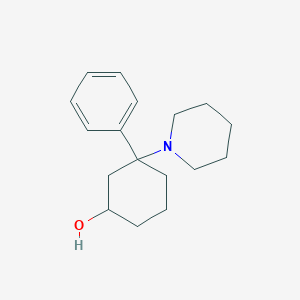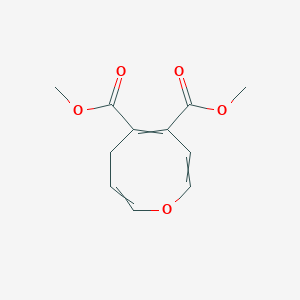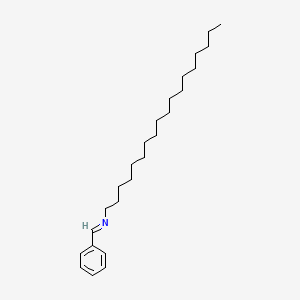![molecular formula C16H22O2Si2 B14597699 (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} CAS No. 61157-19-5](/img/structure/B14597699.png)
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} is a chemical compound that features a phenylene group bonded to two dimethyl[(prop-2-yn-1-yl)oxy]silane groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} typically involves the reaction of 1,4-dibromobenzene with dimethyl[(prop-2-yn-1-yl)oxy]silane in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a temperature of around 80-100°C and stirred for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, can further optimize the production process.
化学反応の分析
Types of Reactions
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: The phenylene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Alkenes or alkanes.
Substitution: Halogenated or nitrated derivatives of the phenylene group.
科学的研究の応用
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Medicine: Investigated for its potential use in therapeutic agents and diagnostic tools.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
作用機序
The mechanism of action of (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
- (1,4-Phenylene)bis{dimethyl[(1-phenylprop-2-yn-1-yl)oxy]silane}
- (1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane}
Uniqueness
(1,4-Phenylene)bis{dimethyl[(prop-2-yn-1-yl)oxy]silane} is unique due to the presence of the prop-2-yn-1-yl groups, which impart specific reactivity and structural characteristics. This distinguishes it from other similar compounds that may have different substituents on the phenylene or silane groups.
特性
CAS番号 |
61157-19-5 |
|---|---|
分子式 |
C16H22O2Si2 |
分子量 |
302.51 g/mol |
IUPAC名 |
[4-[dimethyl(prop-2-ynoxy)silyl]phenyl]-dimethyl-prop-2-ynoxysilane |
InChI |
InChI=1S/C16H22O2Si2/c1-7-13-17-19(3,4)15-9-11-16(12-10-15)20(5,6)18-14-8-2/h1-2,9-12H,13-14H2,3-6H3 |
InChIキー |
CFEXMBDRBVVENP-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)OCC#C)OCC#C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-2-methylbenzene](/img/structure/B14597620.png)
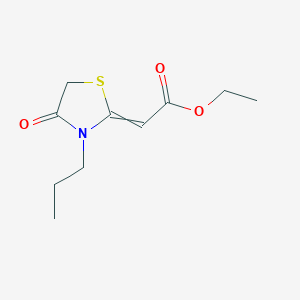
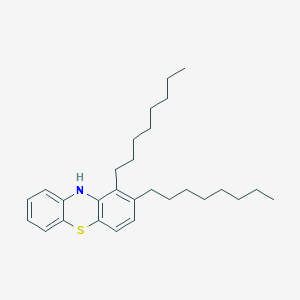
![Methanone, (4-ethoxyphenyl)[2-(methylthio)-1H-pyrrol-3-yl]-](/img/structure/B14597628.png)
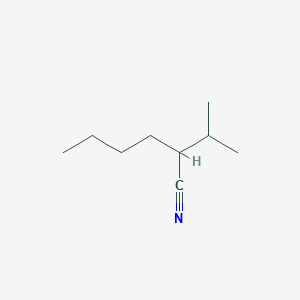
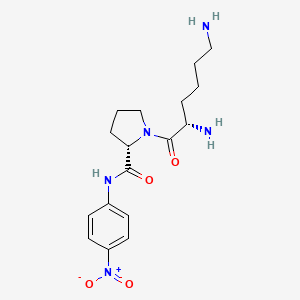
![Trimethyl[(1-phenylpent-4-en-2-yl)oxy]silane](/img/structure/B14597644.png)
